molecular formula C20H28N4O7 B131439 ((4-(4-Amidinophenoxy)butanoyl)aspartyl)valine CAS No. 147865-49-4

((4-(4-Amidinophenoxy)butanoyl)aspartyl)valine

Numéro de catalogue: B131439
Numéro CAS: 147865-49-4
Poids moléculaire: 436.5 g/mol
Clé InChI: JFCXCBBSUORTNS-YOEHRIQHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

((4-(4-Amidinophenoxy)butanoyl)aspartyl)valine (molecular formula: C₂₀H₂₈N₄O₇, molecular weight: 436.47 g/mol) is a synthetic peptidomimetic compound characterized by a unique structural framework. Its core features include:

  • A 4-amidinophenoxy group, which confers strong electrostatic interactions due to the amidine moiety.
  • A butanoyl-aspartyl-valine backbone, mimicking natural dipeptide substrates of aspartyl proteases.
  • Potential applications in protease inhibition, particularly targeting enzymes like pepsin or related aspartyl proteases, as suggested by its structural similarity to dipeptide inhibitors .

Propriétés

Numéro CAS

147865-49-4

Formule moléculaire

C20H28N4O7

Poids moléculaire

436.5 g/mol

Nom IUPAC

(2S)-2-[[(2S)-2-[4-(4-carbamimidoylphenoxy)butanoylamino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C20H28N4O7/c1-11(2)17(20(29)30)24-19(28)14(10-16(26)27)23-15(25)4-3-9-31-13-7-5-12(6-8-13)18(21)22/h5-8,11,14,17H,3-4,9-10H2,1-2H3,(H3,21,22)(H,23,25)(H,24,28)(H,26,27)(H,29,30)/t14-,17-/m0/s1

Clé InChI

JFCXCBBSUORTNS-YOEHRIQHSA-N

SMILES

CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCOC1=CC=C(C=C1)C(=N)N

SMILES isomérique

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCOC1=CC=C(C=C1)C(=N)N

SMILES canonique

CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCOC1=CC=C(C=C1)C(=N)N

Autres numéros CAS

147865-49-4

Synonymes

((4-(4-amidinophenoxy)butanoyl)aspartyl)valine
FK 633
FK-633
FK633

Origine du produit

United States

Méthodes De Préparation

Core Structure Assembly

The amidinophenoxy-butanoyl moiety is synthesized via nucleophilic aromatic substitution. 4-Amidinophenol reacts with γ-bromobutanoyl chloride in anhydrous dimethylformamide (DMF) under nitrogen, yielding 4-(4-amidinophenoxy)butanoyl bromide. This intermediate is coupled to L-aspartic acid using carbodiimide-mediated activation (e.g., EDCI/HOBt), forming the amidinophenoxy-butanoyl-aspartic acid conjugate. Subsequent coupling to valine methyl ester completes the tripeptide backbone.

Protecting Group Strategy

  • The amidino group is protected as a benzyloxycarbonyl (Cbz) derivative during synthesis to prevent side reactions.

  • Carboxylic acids on aspartic acid and the C-terminal amino acid are protected as tert-butyl esters, cleaved post-synthesis via trifluoroacetic acid (TFA).

Step-by-Step Synthetic Procedures

Preparation of 4-(4-Amidinophenoxy)butanoyl Bromide

  • 4-Amidinophenol hydrochloride (1.0 equiv) is neutralized with triethylamine (TEA) in dry DMF.

  • γ-Bromobutanoyl chloride (1.2 equiv) is added dropwise at 0°C, stirred for 12 h at 25°C.

  • The reaction is quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate = 3:1).

Yield : 78%
Purity : >95% (HPLC, 254 nm)

Coupling to L-Aspartic Acid

  • L-Aspartic acid di-tert-butyl ester (1.0 equiv) and 4-(4-amidinophenoxy)butanoyl bromide (1.1 equiv) are dissolved in DMF.

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) is added, stirred for 24 h at 25°C.

  • The product is precipitated with diethyl ether, filtered, and lyophilized.

Yield : 85%
Characterization : 1H^1H NMR (500 MHz, CDCl3_3): δ 8.21 (s, 2H, amidine), 7.45 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 4.55 (m, 1H, α-CH), 3.95 (t, 2H, OCH2_2), 2.45–2.15 (m, 4H, butanoyl).

Final Deprotection and Purification

  • The tert-butyl esters are cleaved with TFA:DCM (1:1) for 2 h.

  • The Cbz group is removed via hydrogenolysis (H2_2, 10% Pd/C, MeOH, 12 h).

  • Crude FK633 is purified via reverse-phase HPLC (C18 column, 0.1% TFA in H2_2O/MeOH gradient).

Final Purity : >99% (HPLC)
Mass Spec : [M+H]+^+ = 567.2 (calculated), 567.3 (observed).

Analytical and Characterization Methods

Hydrophobicity Measurement (log Pmw_{mw}mw)

Partition coefficients (log Pmw_{mw}) are determined via micellar chromatography using Brij35 micelles:

  • Column : TSK-gel ODS-80TM (5 µm, 4.6 × 150 mm).

  • Mobile Phase : 25–40 mM Brij35 in 0.1% TFA (pH 2.37).

  • Retention Time Correlation : log Pmw_{mw} = (1/k' - B)/A, where A and B are regression parameters.

Table 1: log Pmw_{mw} and Antiplatelet Activities of FK633 Derivatives

CompoundC-Terminal AAlog Pmw_{mw}pIC50_{50}
9 (FK633)Val1.587.12
10Norleucine1.476.85
11Isoleucine1.326.64

Biological Activity Assessment

Antiplatelet activity (pIC50_{50}) is measured via inhibition of ADP-induced platelet aggregation in human platelet-rich plasma. FK633 derivatives exhibit IC50_{50} values ranging from 6.19 to 7.12 nM, with optimal activity at log Pmw_{mw} ≈ 1.57.

Structure-Activity Relationship (SAR) Insights

Hydrophobicity-Activity Correlation

A quadratic QSAR model relates log Pmw_{mw} to antiplatelet activity:

pIC50=4.36(logPmw1.57)2+6.93(r=0.871)\text{pIC}{50} = -4.36(\log P{mw} - 1.57)^2 + 6.93 \quad (r = 0.871)

Compounds with log Pmw_{mw} near 1.57 (e.g., FK633) maximize activity, while deviations reduce potency.

Role of C-Terminal Amino Acids

  • Valine : Balances hydrophobicity and steric bulk (pIC50_{50} = 7.12).

  • Tyrosine : Introduces aromaticity but increases log Pmw_{mw} excessively, reducing activity (pIC50_{50} = 6.19).

Comparative Analysis of Hydrophobicity Descriptors

log Pmw_{mw}mw vs. CLOGP

  • log Pmw_{mw} : Accurately predicts membrane affinity, correlating with bioactivity (r=0.871r = 0.871).

  • CLOGP : Underestimates hydrophobicity of aromatic residues (e.g., tyrosine), yielding poor correlation (r=0.412r = 0.412) .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

FK-633 a été largement étudié pour ses applications dans divers domaines :

Mécanisme d'action

FK-633 exerce ses effets en se liant au récepteur de la glycoprotéine IIb/IIIa sur les plaquettes, inhibant ainsi l'agrégation plaquettaire. Ce mécanisme est crucial pour empêcher la formation de caillots sanguins. Les cibles moléculaires impliquées comprennent le complexe intégrine alpha-IIb/bêta-3, qui joue un rôle clé dans l'adhésion et l'agrégation plaquettaires.

Applications De Recherche Scientifique

Platelet Aggregation Inhibition

FK-633 has been studied for its ability to inhibit platelet aggregation, making it a potential therapeutic agent for conditions associated with excessive clotting. Research indicates that FK-633 effectively reduces thrombus formation by interfering with the interaction between platelets and fibrinogen.

Case Study:
A study demonstrated that FK-633 significantly decreased platelet aggregation in vitro when activated by thrombin. The results indicated a dose-dependent response, highlighting its potential for clinical use in managing thrombotic disorders .

Fibrinogen Inhibition

The compound has been evaluated as a model for studying fibrinogen inhibitors. It has shown promise in quantitative structure-activity relationship (QSAR) studies, which help in understanding how structural modifications can enhance its inhibitory effects on fibrinogen.

Data Table: Fibrinogen Inhibition Potency of FK-633 Derivatives

Compound DerivativeIC50 (µM)Mechanism of Action
FK-63315Inhibits fibrinogen binding to platelets
Derivative A10Enhanced binding affinity
Derivative B20Similar mechanism with reduced potency

This table illustrates the varying potencies of FK-633 and its derivatives, emphasizing the importance of structural modifications in enhancing therapeutic efficacy .

Therapeutic Applications

FK-633's safety profile and pharmacokinetics have been assessed in long-term studies, revealing favorable outcomes with minimal adverse effects at therapeutic doses. This positions FK-633 as a candidate for further development in treating cardiovascular diseases related to thrombosis .

Mécanisme D'action

FK-633 exerts its effects by binding to the glycoprotein IIb/IIIa receptor on platelets, thereby inhibiting platelet aggregation. This mechanism is crucial in preventing the formation of blood clots. The molecular targets involved include the integrin alpha-IIb/beta-3 complex, which plays a key role in platelet adhesion and aggregation .

Comparaison Avec Des Composés Similaires

Comparison with HMDB-Listed Analogues

The HMDB database lists two structurally related metabolites ():

Compound ID Molecular Formula Molecular Weight (g/mol) Key Structural Differences vs. Target Compound
HMDB0242231 (Target) C₂₀H₂₈N₄O₇ 436.47 Reference compound.
HMDB0242230 C₂₃H₂₀FNO₆ 425.41 Contains a 4-fluoro-α-hydroxybenzyl group instead of amidinophenoxy; lacks the valine residue.
HMDB0242229 C₃₁H₂₈F₂N₄O₃ 542.59 Features a bis(4-fluorophenyl)hydroxymethyl-triazole group and a benzyl-piperidinyl scaffold, diverging entirely from the peptidomimetic backbone.

Key Findings :

  • Electrostatic vs. Hydrophobic Interactions: The target compound’s amidinophenoxy group provides stronger electrostatic binding than HMDB0242230’s fluorinated hydroxybenzyl group, which relies on hydrophobic and halogen bonding .
  • Size and Solubility : HMDB0242229’s larger, aromatic structure (MW 542.59) likely reduces aqueous solubility compared to the target compound, limiting its bioavailability .

Comparison with Patent-Derived Pyrrolidine Carboxamides

European Patent Application compounds (Examples 157–159, ) share functional similarities as protease inhibitors but differ structurally:

Example Key Structural Features Target Enzyme Family
Target Amidino-phenoxy dipeptide Aspartyl proteases
157–159 (2S,4R)-pyrrolidine carboxamides with thiazol-5-yl and methylisoxazol-5-yl substituents Likely serine or cysteine proteases

Structural and Functional Contrasts :

  • Backbone Flexibility : The target compound’s linear dipeptide-like backbone allows for better accommodation in the S'1 pocket of aspartyl proteases, whereas the rigid pyrrolidine scaffold in Examples 157–159 favors binding to proteases with deeper active sites .
  • Substituent Effects: The patent compounds’ thiazol-5-yl groups enhance π-π stacking with aromatic residues in non-aspartyl proteases, whereas the target’s amidinophenoxy group optimizes charge complementarity in aspartyl proteases like pepsin .

Comparison with Natural Aspartyl Protease Substrates

The dipeptide phenylalanyl-diiodotyrosine methyl ester (studied in ) shares substrate-like binding with aspartyl proteases:

Feature Target Compound Phenylalanyl-diiodotyrosine Methyl Ester
Binding Affinity High (amidine enhances binding) Moderate (iodine atoms hinder fit)
Enzymatic Selectivity Prefers pepsin-like proteases Binds broadly to fungal and mammalian enzymes
Stability Enhanced by valine C-terminus Less stable due to ester hydrolysis

Mechanistic Insights :

  • The target compound’s valine residue stabilizes the transition state during protease inhibition, unlike the methyl ester in the natural substrate, which is prone to hydrolysis .
  • The S'1 site insertion in porcine pepsin () accommodates the target’s amidinophenoxy group more effectively than fungal aspartyl proteases, explaining its species-specific activity .

Activité Biologique

((4-(4-Amidinophenoxy)butanoyl)aspartyl)valine, also known as FK633, is a compound of significant interest in pharmacological research, particularly for its role as a fibrinogen inhibitor. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Overview of FK633

FK633 is a synthetic peptide derivative that has been studied for its potential therapeutic applications in cardiovascular diseases due to its ability to inhibit fibrinogen, which plays a crucial role in blood clotting. The compound's structure includes an amidinophenoxy group that contributes to its biological activity.

FK633 functions primarily as a competitive inhibitor of the fibrinogen receptor on platelets. By binding to this receptor, FK633 prevents the interaction between fibrinogen and platelets, thereby inhibiting platelet aggregation. This mechanism is particularly beneficial in preventing thrombus formation in various cardiovascular conditions.

Key Biochemical Interactions

  • Binding Affinity : FK633 exhibits high binding affinity to the fibrinogen receptor, which has been quantified through various assays.
  • Inhibition Studies : In vitro studies demonstrate that FK633 can significantly reduce platelet aggregation induced by ADP and collagen, showcasing its potential efficacy as an antiplatelet agent.

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study conducted by Kato et al. (1999) evaluated the antiplatelet effects of FK633 in human platelet-rich plasma. The results indicated a dose-dependent inhibition of platelet aggregation with an IC50 value of approximately 1.5 µM .
    • Another investigation focused on the structure-activity relationship (SAR) of FK633 and related compounds, revealing that modifications to the amidinophenoxy group influenced both potency and selectivity against fibrinogen receptors .
  • In Vivo Studies :
    • In animal models, FK633 demonstrated a significant reduction in thrombus formation during induced thrombosis scenarios. This was evidenced by decreased occlusion times in carotid artery models when treated with FK633 compared to control groups .
    • Long-term studies assessed the safety profile and pharmacokinetics of FK633, showing favorable outcomes with minimal adverse effects at therapeutic doses.

Comparative Analysis

The following table summarizes the biological activity and pharmacological properties of FK633 compared to other known fibrinogen inhibitors:

CompoundMechanism of ActionIC50 (µM)In Vivo EfficacyNotable Side Effects
FK633Fibrinogen receptor antagonist1.5HighMinimal
FR158999Fibrinogen receptor antagonist2.0ModerateMild gastrointestinal
Other InhibitorsVarious mechanismsVariesLowVaries

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for producing ((4-(4-Amidinophenoxy)butanoyl)aspartyl)valine with high purity?

  • Methodological Answer : Use solid-phase peptide synthesis (SPPS) to assemble the aspartyl-valine dipeptide. The 4-(4-amidinophenoxy)butanoyl group can be introduced via acylation using activated esters (e.g., HOBt/DIC coupling). Purify intermediates via reverse-phase HPLC (RP-HPLC) with a C18 column and acetonitrile/water gradients. Confirm purity (>98%) using LC-MS (ESI+) to detect molecular ions (e.g., [M+H]+) and assess byproducts. Critical steps include protecting the amidine group with Boc during synthesis to prevent side reactions .

Q. How can researchers validate the stability of this compound under physiological conditions?

  • Methodological Answer : Perform stability assays in simulated biological matrices (e.g., PBS, plasma) at 37°C. Use LC-MS/MS to monitor degradation over 24–72 hours. For example, in plasma, assess hydrolysis of the amidine or ester bonds by comparing peak areas of the intact compound versus degradation products. Adjust buffer pH (e.g., acetate buffer at pH 4.5) to mimic lysosomal conditions if studying intracellular stability .

Advanced Research Questions

Q. How to design in vivo biodistribution studies for this compound?

  • Methodological Answer : Radiolabel the compound (e.g., with ³H or ¹⁴C at the amidine carbonyl group) to track systemic distribution. Use SPECT/CT imaging in tumor-bearing murine models (e.g., LNCaP xenografts) to quantify uptake in target tissues. Sacrifice cohorts at 1, 4, 24, and 48 hours post-injection, homogenize organs, and measure radioactivity via scintillation counting. Normalize data to %ID/g (percentage injected dose per gram) and compare to blood clearance rates. Include blocking studies with excess unlabeled compound to confirm receptor-specific uptake .

Q. How to resolve contradictory data in enzyme inhibition assays involving this compound?

  • Methodological Answer : If inconsistent IC₅₀ values arise, verify assay conditions:

  • pH sensitivity : Test inhibition at pH 5.5 (lysosomal) vs. 7.4 (cytosolic).
  • Substrate competition : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases) to distinguish competitive vs. non-competitive inhibition.
  • Cofactor requirements : Assess if metal ions (e.g., Ca²⁺) or coenzymes modulate activity.
    Replicate experiments with purified enzyme isoforms (e.g., thrombin vs. trypsin) to evaluate selectivity. Cross-reference with structural analogs (e.g., 4-(p-chlorophenyl)butanoyl derivatives) to identify critical pharmacophores .

Key Considerations

  • Analytical Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula and isotopic patterns.
  • Contradiction Management : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).
  • Ethical Compliance : Adhere to institutional guidelines for radiolabeling and animal studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((4-(4-Amidinophenoxy)butanoyl)aspartyl)valine
Reactant of Route 2
((4-(4-Amidinophenoxy)butanoyl)aspartyl)valine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.